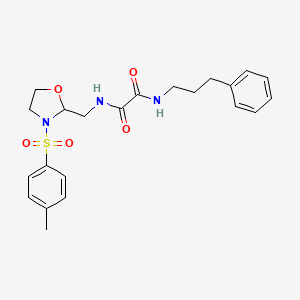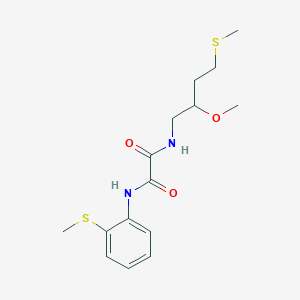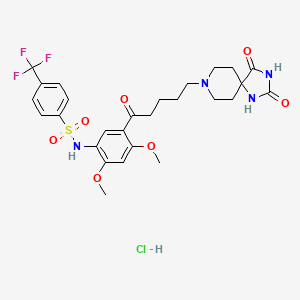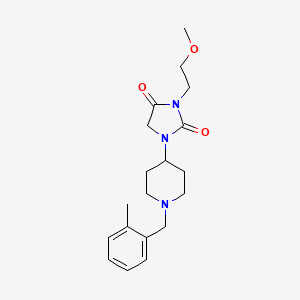
N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as PTIO, is a widely used nitric oxide (NO) scavenger in scientific research. It is a potent and selective NO trapping agent that has been used to investigate the role of NO in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Biological Evaluation
Research in the synthesis and characterization of chemical derivatives often aims at discovering compounds with potential therapeutic applications. For instance, the synthesis of novel derivatives with specific structural features has been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. Such studies contribute to the identification of compounds with significant biological activities, highlighting the potential of N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide derivatives in drug development (Küçükgüzel et al., 2013).
Novel Synthetic Methodologies
Innovative synthetic approaches for oxalamide and related compounds can lead to the discovery of new therapeutic agents. For example, novel one-pot synthetic strategies for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors have been developed, offering a simplified and efficient method for producing compounds with potential biological activities (Mamedov et al., 2016).
Potential Anticancer and Antimicrobial Applications
Compounds structurally related to N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have been evaluated for their potential anticancer and antimicrobial effects. Research has indicated that certain derivatives exhibit promising activities against cancer cell lines and microbial species, suggesting the possibility of developing new therapeutic agents based on these chemical frameworks (Asegbeloyin et al., 2014).
Modulation of Biological Pathways
Understanding the interaction of chemical compounds with biological targets is crucial for drug discovery. Studies on compounds with similar structural elements to N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have explored their role in modulating biological pathways, such as inhibiting specific enzymes or receptors, which could lead to the development of targeted therapies for various diseases (Piccoli et al., 2012).
properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-9-11-19(12-10-17)31(28,29)25-14-15-30-20(25)16-24-22(27)21(26)23-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGYQWDIOELAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2874895.png)
![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)
![3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2874900.png)
![3-{[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2874903.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2874905.png)
![N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2874907.png)
![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![N-[[4-(Dimethylcarbamoyl)phenyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874912.png)

